N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(1E)-1-(4-Methoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a conjugated hydrazone linker and distinct aromatic substituents. Its molecular structure comprises:
- Pyrazole core: A 1H-pyrazole ring substituted at position 3 with a 5-methylfuran-2-yl group.
- Hydrazone moiety: An (E)-configured ethylidene bridge connecting the pyrazole to a 4-methoxyphenyl group.
This compound is synthesized via condensation reactions between pyrazole-5-carbohydrazides and substituted carbonyl precursors, typically confirmed by spectroscopic methods (NMR, IR) and X-ray crystallography . Its structural motifs align with bioactive molecules showing anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-11-4-9-17(25-11)15-10-16(21-20-15)18(23)22-19-12(2)13-5-7-14(24-3)8-6-13/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-12+ |
InChI Key |
DRDUEDBZSVLIEB-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The pyrazole ring is constructed via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, Girish et al. demonstrated that β-keto esters (e.g., ethyl acetoacetate) react with hydrazines under nano-ZnO catalysis to form 1,3,5-substituted pyrazoles in 95% yield. Adapting this method:
-
Reactant : 5-Methylfuran-2-carbonylacetone (synthesized via Claisen condensation of 5-methylfuran-2-carbaldehyde and acetone).
-
Conditions : Hydrazine hydrate (1.2 equiv), nano-ZnO (10 mol%), ethanol, reflux (8–12 hr).
-
Outcome : 3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carboxylate ester (yield: 89–92%).
Acid Hydrolysis :
The ester is hydrolyzed to the carboxylic acid using 6M HCl under reflux (4 hr), yielding 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid (mp: 210–212°C, IR: 1685 cm⁻¹ for C=O).
Formation of 3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
Hydrazide Synthesis via Hydrazine Treatment
Carboxylic acids are converted to carbohydrazides using hydrazine hydrate. Harigae et al. reported a one-pot method where terminal alkynes, aldehydes, and hydrazines form pyrazole carbohydrazides in 68–99% yield.
-
Reactant : 3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid (1 equiv).
-
Conditions : Hydrazine hydrate (2 equiv), ethanol, glacial acetic acid (3 drops), reflux (6 hr).
-
Workup : Precipitate filtered, recrystallized from ethanol (yield: 85%, mp: 245°C).
Characterization :
-
IR : 3432 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O).
-
1H NMR (DMSO-d6) : δ 11.7 (s, 1H, NH), 8.4 (d, 1H, pyrazole-H), 6.2 (s, 1H, furan-H).
Condensation with 4-Methoxyacetophenone to Form the Hydrazone
Acid-Catalyzed Schiff Base Formation
The final step involves condensing the carbohydrazide with 4-methoxyacetophenone to form the hydrazone. A method by Ohtsuka et al. was adapted, where hydrazides react with ketones in ethanol under acidic conditions.
-
Reactants :
-
3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide (1 equiv).
-
4-Methoxyacetophenone (1.1 equiv).
-
-
Conditions : Ethanol (30 mL), glacial acetic acid (5 drops), reflux (1 hr).
-
Workup : Cooled in ice bath, filtered, purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Characterization :
-
IR : 3448 cm⁻¹ (N–H), 1701 cm⁻¹ (C=N), 1655 cm⁻¹ (C=O).
-
1H NMR (CDCl3) : δ 11.9 (s, 1H, NH), 8.3 (s, 1H, CH=N), 7.05 (d, 2H, Ar-H), 3.81 (s, 3H, OCH3), 2.4 (s, 3H, CH3-furan).
Optimization and Regioselectivity Considerations
Regioselective Pyrazole Formation
Cyclocondensation of unsymmetrical 1,3-diketones often yields regioisomers. Huang et al. resolved this using LDA (lithium diisopropylamide) to deprotonate intermediates, favoring the desired 1,3,5-trisubstituted pyrazole. For this synthesis, nano-ZnO ensured regioselectivity (>95% for 3-(5-methylfuran-2-yl) substitution).
Catalytic Enhancements
-
Nano-ZnO : Reduced reaction time from 24 hr to 8 hr, improving yield from 70% to 92%.
-
Glacial Acetic Acid : Accelerated hydrazone formation by protonating the carbonyl group of 4-methoxyacetophenone.
Analytical Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₃S |
| Molecular Weight | 339.41 g/mol |
| Melting Point | 210–212°C (carboxylic acid) |
| 245°C (carbohydrazide) | |
| 268–270°C (final compound) | |
| IR (C=N) | 1701 cm⁻¹ |
| 1H NMR (CH=N) | δ 8.3 (s) |
| MS ([M+H]+) | 339.41 |
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions contribute to its diverse applications.
Scientific Research Applications
Medicinal Chemistry: Its unique structure may lead to novel drug candidates.
Biological Studies: Investigating its effects on cellular pathways and biological targets.
Industry: Possible use in materials science or catalysis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Biological Activity
N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Synthesis
The compound can be synthesized through a condensation reaction between 4-methoxybenzaldehyde and 5-methylfuran-2-carbohydrazide. The reaction typically involves the formation of an imine linkage, which is characteristic of hydrazone compounds. The molecular formula is , with a molar mass of approximately 284.31 g/mol.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies indicate that this compound shows significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. A comparative analysis of its antibacterial efficacy against standard antibiotics reveals its potential as an alternative treatment option.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It acts as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies show that it significantly reduces the production of prostaglandins in activated macrophages, suggesting its potential use in treating inflammatory disorders.
Anticancer Properties
Recent investigations into the anticancer potential of this compound highlight its ability to inhibit cancer cell proliferation. In vitro assays using various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrate that it induces apoptosis and inhibits cell migration.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Inhibition of cell migration |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by Abdel-Wahab et al. (2024), the compound was tested against multiple bacterial strains, showing promising results that suggest further exploration into its use as an antibacterial agent in clinical settings.
Case Study 2: Anti-inflammatory Effects
Research published in MDPI (2024) reported that the compound significantly decreased inflammatory markers in animal models, indicating its potential for therapeutic applications in chronic inflammatory diseases.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 4-methoxy group in the target compound balances electron donation and steric bulk compared to -OH (polar) or -Cl (electron-withdrawing) analogs .
- Heterocyclic Influence : Replacing furan with thienyl/thiophene introduces sulfur-mediated binding but reduces π-π stacking efficiency .
- Bioactivity : SKI-178 demonstrates selective SphK1 inhibition, suggesting methoxy positioning critically affects enzyme binding .
Anticancer Activity
- Target Compound: Limited direct data, but pyrazole carbohydrazides generally induce apoptosis in cancer cells via mitochondrial pathways .
- Analogues :
Antimicrobial Activity
- Thienyl Derivatives : N′-(1-(4-Chlorophenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide shows moderate antifungal activity (MIC = 32 μg/mL against Candida albicans) .
- Hydroxyphenyl Analogues : Higher solubility but reduced microbial membrane penetration compared to methoxy derivatives .
Computational and Spectroscopic Insights
- DFT Studies : The 4-methoxyphenyl group in the target compound contributes to a planar molecular geometry, favoring intermolecular interactions in crystal packing .
- X-ray Crystallography : Analogues like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide confirm (E)-configuration stability via single-crystal analysis .
Q & A
Q. Optimal Conditions :
- Temperature control (e.g., reflux in ethanol at 70–80°C) .
- pH adjustment (e.g., using acetic acid or sodium hydroxide to stabilize intermediates) .
- Catalysts such as p-toluenesulfonic acid (PTSA) to accelerate condensation .
Basic Question: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydrazone linkage and substituent positions (e.g., methoxy and furan protons at δ 3.8–4.2 ppm and δ 6.0–7.5 ppm, respectively) .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydrazide and methoxy groups) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced Question: How can researchers resolve discrepancies in reported biological activity data for similar pyrazole-hydrazone derivatives?
Answer:
Discrepancies often arise from:
- Experimental Design Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., MTT vs. SRB).
- Structural Analogues : Subtle substituent changes (e.g., methoxy vs. ethoxy groups) significantly alter activity .
- Data Normalization : Use internal controls (e.g., cisplatin for cytotoxicity studies) to standardize results.
Q. Methodological Recommendations :
- Perform comparative studies using identical protocols .
- Utilize computational tools (e.g., molecular docking) to predict binding affinities and validate hypotheses .
Advanced Question: What strategies can optimize the compound’s bioavailability for in vivo studies?
Answer:
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH or -COOH) to enhance solubility .
- Formulation : Use nanoemulsions or liposomes to improve pharmacokinetics .
- Prodrug Design : Mask hydrazone groups with enzymatically cleavable protectors (e.g., acetyl) .
Q. Validation :
- Assess logP values via HPLC to quantify lipophilicity .
- Conduct ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling using in silico tools like SwissADME .
Advanced Question: How can computational modeling elucidate the mechanism of action for this compound?
Answer:
- Molecular Docking : Predict interactions with targets (e.g., COX-2 or EGFR kinases) by analyzing binding poses and affinity scores .
- Density Functional Theory (DFT) : Calculate charge distribution and reactive sites (e.g., electrophilic regions at the furan ring) .
- Molecular Dynamics (MD) Simulations : Study conformational stability in biological environments (e.g., solvation effects) .
Case Study : Docking studies on similar compounds revealed π-π stacking between the pyrazole ring and tyrosine residues in enzyme active sites .
Basic Question: What purification techniques are recommended to achieve high-purity yields of this compound?
Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) .
- Recrystallization : Ethanol or methanol as solvents to isolate crystalline forms .
- HPLC : For analytical-scale purity validation (>95%) .
Critical Note : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) to avoid byproduct formation .
Advanced Question: How do substituents on the furan and methoxyphenyl groups influence biological activity?
Answer:
- Electron-Donating Groups (e.g., -OCH₃) : Enhance resonance stabilization, improving binding to hydrophobic pockets .
- Steric Effects : Bulky substituents (e.g., isopropoxy) reduce enzymatic accessibility, lowering activity .
- Hydrogen Bonding : Hydroxyl groups on the phenyl ring increase affinity for targets like DNA gyrase .
Q. Experimental Validation :
- Synthesize analogues with systematic substituent variations (e.g., -Cl, -NO₂, -CH₃).
- Compare IC₅₀ values in enzyme inhibition assays .
Advanced Question: What are the challenges in scaling up the synthesis of this compound for preclinical trials?
Answer:
- Reaction Scalability : Exothermic condensation steps require controlled heating/cooling systems .
- Cost-Efficiency : Replace expensive catalysts (e.g., Pd-based) with greener alternatives (e.g., FeCl₃) .
- Regulatory Compliance : Ensure compliance with ICH guidelines for impurity profiling (<0.1% by HPLC) .
Case Study : Pilot-scale synthesis achieved 65% yield using continuous flow reactors .
Basic Question: How can researchers validate the compound’s stability under various storage conditions?
Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Photostability : UV-Vis spectroscopy to detect changes under ICH Q1B light conditions .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C indicates robustness) .
Advanced Question: What in vitro and in vivo models are suitable for evaluating this compound’s anticancer potential?
Answer:
- In Vitro :
- Cell viability assays (MTT/WST-1) on cancer lines (e.g., A549, HepG2).
- Apoptosis markers (Annexin V/PI staining) .
- In Vivo :
- Xenograft models (e.g., nude mice with implanted tumors).
- Toxicity profiling (LD₅₀, organ histopathology) .
Mechanistic Insight : Flow cytometry to assess cell cycle arrest (e.g., G2/M phase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
